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Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid
growth of abnormal myeloid cells in the bone marrow and blood. Epigenetic dysregulation is a
key driver of AML pathogenesis, making epigenetic regulators attractive therapeutic targets.
The paralogous proteins CREB-binding protein (CBP) and p300 are critical transcriptional co-
activators that play a central role in gene expression by acetylating histones and other proteins.
Their involvement in the transcription of key oncogenes, such as MYC, makes them compelling
targets for AML therapy. XYD129 is a novel Proteolysis Targeting Chimera (PROTAC) designed
to selectively induce the degradation of CBP and p300, offering a promising new therapeutic
strategy for AML. This technical guide provides an in-depth overview of the preclinical data and
methodologies associated with the characterization of XYD129.

Mechanism of Action

XYD129 is a heterobifunctional molecule that consists of a ligand that binds to the CBP/p300
proteins, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By
simultaneously binding to both CBP/p300 and CRBN, XYD129 facilitates the formation of a
ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of CBP
and p300. This targeted degradation approach removes the entire protein from the cell, offering
a more profound and sustained inhibition of its function compared to traditional small molecule
inhibitors.[1][2][3][4]
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Mechanism of Action of XYD129.

Quantitative Data
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The efficacy of XYD129 has been demonstrated through its potent anti-proliferative activity in
AML cell lines and its ability to induce robust degradation of CBP and p300.

Table 1: Anti-proliferative Activity of XYD129 in AML Cell

Lines
Cell Line IC50 (nM)
MOLM-16 7.4
MV4-11 44

Data from the primary research article "Discovery of a Promising CBP/p300 Degrader XYD129
for the Treatment of Acute Myeloid Leukemia".

Table 2: In Vivo Efficacy of XYD129 in a MOLM-16
Xenograft Model

Treatment Group Dosage

Tumor Growth Inhibition
(TGI)

XYD129 Tolerated dose schedules 60%

Data from the primary research article "Discovery of a Promising CBP/p300 Degrader XYD129
for the Treatment of Acute Myeloid Leukemia”.[1][2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization
of XYD129.

Cell Viability Assay

e Cell Culture: AML cell lines (MOLM-16, MV4-11) were cultured in RPMI-1640 medium
supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in
a humidified atmosphere of 5% CO2.
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Assay Preparation: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per
well and incubated for 24 hours.

Compound Treatment: XYD129 was serially diluted and added to the cells, followed by
incubation for 72 hours.

Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell
Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was
measured using a microplate reader.

Data Analysis: IC50 values were calculated using GraphPad Prism software by fitting the
data to a four-parameter logistic curve.

Western Blotting for CBP/p300 Degradation

Cell Lysis: AML cells were treated with various concentrations of XYD129 for different time
points. After treatment, cells were harvested and lysed in RIPA buffer containing protease
and phosphatase inhibitors.

Protein Quantification: Protein concentration was determined using the BCA Protein Assay
Kit (Thermo Fisher Scientific).

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and
transferred to a polyvinylidene difluoride (PVDF) membrane.

Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with
0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated
with primary antibodies against CBP, p300, and a loading control (e.g., GAPDH or 3-actin)
overnight at 4°C. After washing with TBST, the membrane was incubated with HRP-
conjugated secondary antibodies for 1 hour at room temperature.

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL)
detection reagent and imaged using a chemiluminescence imaging system.

Densitometry Analysis: Band intensities were quantified using ImageJ software, and the
levels of CBP and p300 were normalized to the loading control.
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MOLM-16 Xenograft Model

Animal Model: Female BALB/c nude mice (6-8 weeks old) were used for the study.

Cell Implantation: MOLM-16 cells (5 x 1076 cells in 100 pL of PBS/Matrigel mixture) were
subcutaneously injected into the right flank of each mouse.

Tumor Growth and Treatment: When the tumors reached an average volume of 100-150
mma3, the mice were randomized into vehicle control and XYD129 treatment groups. XYD129
was administered at tolerated dose schedules.

Efficacy Evaluation: Tumor volume and body weight were measured every 2-3 days. Tumor
volume was calculated using the formula: (length x width?)/2.

Endpoint: At the end of the study, the tumors were excised and weighed. Tumor growth
inhibition (TGI) was calculated as the percentage difference in the mean tumor volume
between the treated and vehicle groups.

Signaling Pathways and Experimental Workflows

The degradation of CBP/p300 by XYD129 has significant downstream effects on oncogenic

signaling pathways in AML.
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Downstream effects of CBP/p300 degradation by XYD129.
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Preclinical characterization workflow for XYD129.

Conclusion

XYD129 is a potent and selective CBP/p300 degrader that demonstrates significant anti-
proliferative activity in AML cell lines and robust in vivo efficacy in a xenograft model.[1][2][3] Its
mechanism of action, which involves the targeted degradation of key epigenetic regulators,
leads to the downregulation of critical oncogenic pathways involving MYC and BCL2. The data
and protocols presented in this guide provide a comprehensive overview of the preclinical
characterization of XYD129 and support its continued development as a promising therapeutic
agent for the treatment of Acute Myeloid Leukemia. Further investigation into its safety profile
and efficacy in a broader range of AML subtypes is warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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